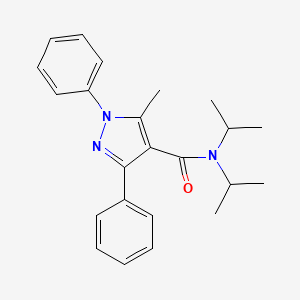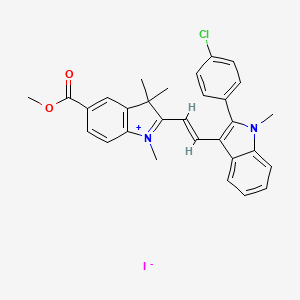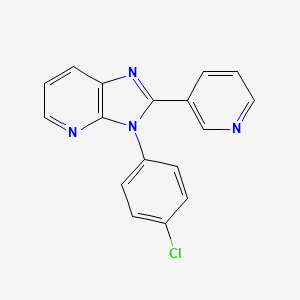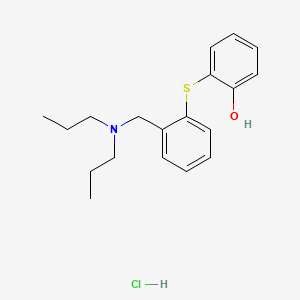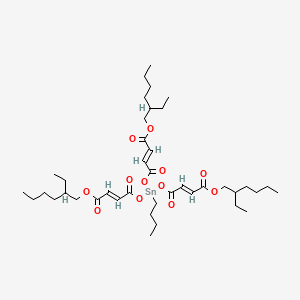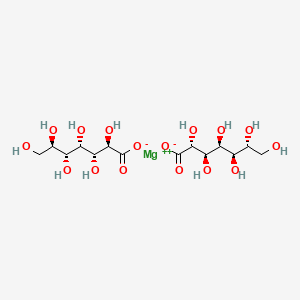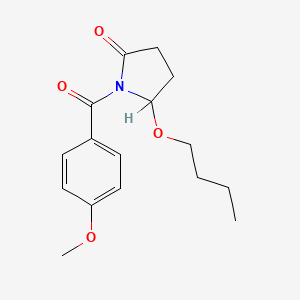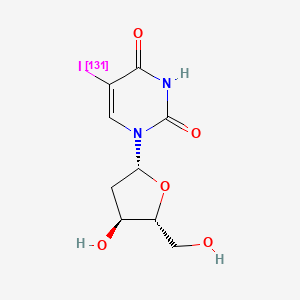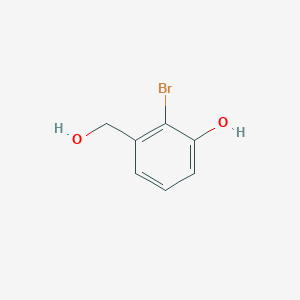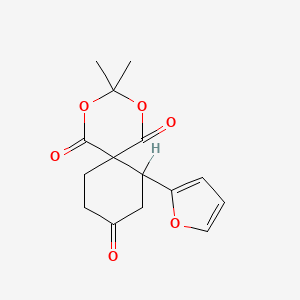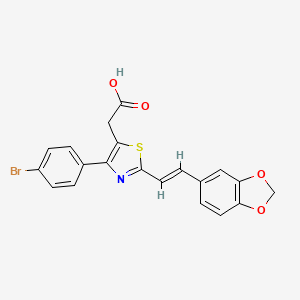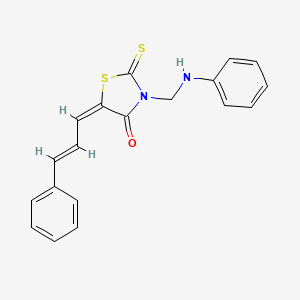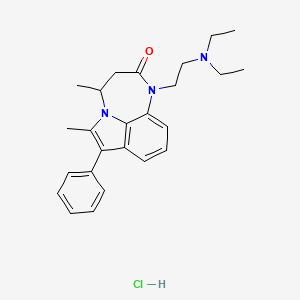
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(2-(diethylamino)ethyl)-4,6-dimethyl-7-phenyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-1-(2-(diethylamino)ethyl)-4,6-dimethyl-7-phenyl-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a pyrrolo ring fused to a benzodiazepine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrrole derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
化学反应分析
Types of Reactions
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one is studied for its potential effects on various biological systems. It may interact with specific receptors or enzymes, influencing cellular processes.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. Benzodiazepines are known for their anxiolytic and sedative properties, and this compound may offer similar benefits with unique advantages.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, the compound can modulate their activity, leading to changes in neuronal signaling and overall brain function.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one stands out due to its unique chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines
属性
CAS 编号 |
122807-54-9 |
|---|---|
分子式 |
C25H32ClN3O |
分子量 |
426.0 g/mol |
IUPAC 名称 |
9-[2-(diethylamino)ethyl]-2,12-dimethyl-3-phenyl-1,9-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-10-one;hydrochloride |
InChI |
InChI=1S/C25H31N3O.ClH/c1-5-26(6-2)15-16-27-22-14-10-13-21-24(20-11-8-7-9-12-20)19(4)28(25(21)22)18(3)17-23(27)29;/h7-14,18H,5-6,15-17H2,1-4H3;1H |
InChI 键 |
TWOAPIWAIMOKSM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1C(=O)CC(N2C(=C(C3=C2C1=CC=C3)C4=CC=CC=C4)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


